molecular formula C11H16N2S B15219484 4-(4-Methylpiperazin-1-yl)benzenethiol

4-(4-Methylpiperazin-1-yl)benzenethiol

Cat. No.: B15219484
M. Wt: 208.33 g/mol
InChI Key: QLKBHZYUIWYILA-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)benzenethiol is an organic compound that features a piperazine ring substituted with a methyl group and a benzenethiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)benzenethiol typically involves the reaction of 4-chloromethylbenzenethiol with N-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like n-butanol at room temperature . Another method involves the reduction of 4-nitro-5-thiocyanatophenyl-4-methylpiperazine using lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as nanofiltration and centrifugal filtration are employed to purify the product and remove impurities .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in precursor compounds can be reduced to amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted piperazine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

4-(4-Methylpiperazin-1-yl)benzenethiol can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the unique properties and versatility of this compound.

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)benzenethiol

InChI

InChI=1S/C11H16N2S/c1-12-6-8-13(9-7-12)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3

InChI Key

QLKBHZYUIWYILA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)S

Origin of Product

United States

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